molecular formula C7H5BrClFO B1378357 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene CAS No. 1414870-75-9

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Cat. No.: B1378357
CAS No.: 1414870-75-9
M. Wt: 239.47 g/mol
InChI Key: LHRJGHLWXZWCAY-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups

Preparation Methods

The synthesis of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-3-fluoro-2-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the chlorination of 3-fluoro-2-methoxyaniline followed by bromination can yield the desired compound. These processes are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing groups like bromine and chlorine makes the compound susceptible to nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration or sulfonation, under acidic conditions.

    Coupling Reactions: It can participate in Suzuki coupling reactions with arylboronic acids to form biaryl compounds.

Scientific Research Applications

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the halogen and methoxy substituents, which influence the compound’s behavior in electrophilic and nucleophilic reactions . The molecular targets and pathways involved vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene can be compared with other halogenated benzene derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRJGHLWXZWCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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